N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, also known as F15599, is a selective dopamine D3 receptor antagonist. It has been studied for its potential use in treating neuropsychiatric disorders such as depression and addiction.
Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine derivatives exhibit a wide range of therapeutic applications due to their significant presence in various drugs with antipsychotic, antihistamine, antidepressant, anticancer, and other effects. The structural modification of the piperazine nucleus can significantly alter the medicinal potential of these molecules, leading to their use in central nervous system agents, cardio-protective agents, anti-tuberculosis, anti-inflammatory, and antidiabetic medications, among others. The flexibility of piperazine as a building block in drug design is highlighted by its role in enhancing pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting a broad potential for its derivatives in treating diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Antipsychotic and Receptor Binding
Arylcycloalkylamines, including phenylpiperidines and piperazines, are key pharmacophoric groups in antipsychotic agents, indicating the importance of arylalkyl substituents in improving the potency and selectivity of D2-like receptor affinity. This underscores the role of structural elements in synthesized agents for achieving desired selectivity and potency at these receptors, which may extend to derivatives of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide (Sikazwe et al., 2009).
Hepatoprotective and Nephroprotective Activities
Chrysin, a flavonoid with hepatoprotective and nephroprotective activities, serves as a model for the potential of certain compounds to mitigate liver and kidney damage induced by various drugs and toxic agents. This suggests a similar potential for N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide derivatives in offering protection against organ damage through antioxidant and anti-apoptotic activities (Pingili et al., 2019).
Anti-mycobacterial Activity
The role of piperazine and its analogues in anti-mycobacterial activity highlights the therapeutic potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This illustrates the importance of piperazine derivatives in the rational design of novel anti-TB molecules and the potential for N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide in similar applications (Girase et al., 2020).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c1-27-17-7-2-13(20)12-16(17)22-18(25)19(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNAOUCBSHCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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